The molecule contains a pyrimidine ring, a common heterocyclic scaffold found in many biologically important molecules like DNA and RNA. This suggests 4,6-Dichloroisoxazolo[5,4-D]pyrimidine could be a starting point for the development of new drugs or other bioactive compounds.
Scientific databases like PubChem can be a helpful resource for further exploration. While dedicated research articles on 4,6-Dichloroisoxazolo[5,4-D]pyrimidine might be scarce, searching for the compound in PubChem might reveal related structures or patents that provide clues about its potential applications.
4,6-Dichloroisoxazolo[5,4-D]pyrimidine is a heterocyclic compound featuring both isoxazole and pyrimidine moieties. Its structure includes two chlorine atoms at the 4 and 6 positions of the pyrimidine ring, contributing to its unique chemical properties. This compound is part of a broader class of chlorinated pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.
The reactivity of 4,6-dichloroisoxazolo[5,4-D]pyrimidine is influenced by the presence of the chlorine substituents, which can participate in nucleophilic substitution reactions. Typical reactions include:
Research indicates that 4,6-dichloroisoxazolo[5,4-D]pyrimidine exhibits significant biological activity. It has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit cell proliferation in various cancer cell lines. Additionally, it may possess antiviral properties and influence immune responses by modulating nitric oxide production in immune cells .
Several synthetic routes have been developed for 4,6-dichloroisoxazolo[5,4-D]pyrimidine:
4,6-Dichloroisoxazolo[5,4-D]pyrimidine has several applications in medicinal chemistry:
Interaction studies have focused on the compound's effects on cellular processes:
Several compounds share structural or functional similarities with 4,6-dichloroisoxazolo[5,4-D]pyrimidine. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-4,6-dichloropyrimidine | Pyrimidine with amino group | Known for its antiviral activity |
| 5-Fluorouracil | Pyrimidine with fluorine | Widely used as an anticancer drug |
| 4-Chloro-2-methylpyrimidine | Chlorinated pyrimidine | Exhibits antimicrobial properties |
| 6-Chloropurine | Purine derivative with chlorine | Used in immunosuppressive therapies |
These compounds demonstrate varying degrees of biological activity and utility in pharmaceutical applications but differ from 4,6-dichloroisoxazolo[5,4-D]pyrimidine primarily in their specific substituents and resultant properties.
4,6-Dichloroisoxazolo[5,4-D]pyrimidine represents a fused heterocyclic compound with the molecular formula C₅HCl₂N₃O and a molecular weight of 189.98 g/mol [1]. The compound is registered under Chemical Abstracts Service number 1197193-09-1 and carries the International Union of Pure and Applied Chemistry name 4,6-dichloro- [2] [3]oxazolo[5,4-d]pyrimidine [1]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1=NOC2=C1C(=NC(=N2)Cl)Cl, which clearly delineates the fused ring architecture and chlorine substitution pattern [1].
The physicochemical properties of this compound demonstrate characteristics typical of halogenated heterocycles. The calculated partition coefficient value of 2.2 indicates moderate lipophilicity, while the topological polar surface area of 51.8 Ų suggests reasonable membrane permeability potential [1]. The molecule contains zero hydrogen bond donors but features four hydrogen bond acceptors, contributing to its interaction profile with biological targets [1]. The absence of rotatable bonds (count of 0) reflects the rigid fused ring structure that constrains molecular flexibility [1].
Additional computational properties reveal an exact mass of 188.9496671 Da and a molecular complexity index of 159 [1]. The heavy atom count of 11 encompasses five carbon atoms, three nitrogen atoms, one oxygen atom, and two chlorine atoms [1]. These parameters collectively define the electronic and steric characteristics that govern the compound's reactivity and biological activity profiles.
| Property | Value |
|---|---|
| Molecular Formula | C₅HCl₂N₃O |
| Molecular Weight (g/mol) | 189.98 |
| CAS Registry Number | 1197193-09-1 |
| XLogP3-AA | 2.2 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Topological Polar Surface Area (Ų) | 51.8 |
| Heavy Atom Count | 11 |
| Rotatable Bond Count | 0 |
Crystallographic studies of isoxazolo[5,4-d]pyrimidine derivatives reveal essential structural information about the fused ring system geometry and molecular packing arrangements [4]. Related oxazolo[5,4-d]pyrimidine compounds crystallize in the triclinic space group P1̄ with one molecule per asymmetric unit [4]. The fused ring system demonstrates remarkable planarity with root mean square deviations from planarity typically ranging from 0.007 to 0.031 Å [4] [5].
Intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular conformation, with nitrogen-hydrogen to nitrogen distances commonly observed at 2.889(2) Å [4]. These interactions form six-membered ring motifs that contribute to conformational rigidity [4]. The dihedral angles between the fused heterocyclic core and any pendant aromatic groups typically range from 0.936° to 87.7°, depending on substitution patterns and crystal packing forces [4] [5].
Crystal packing analysis reveals that molecules organize into ladder-like chain structures through intermolecular hydrogen bonding networks [4]. Nitrogen-hydrogen to oxygen interactions with distances around 2.889 Å facilitate dimer formation, while nitrogen-hydrogen to nitrogen bonds create extended chain architectures [4]. The combination of these intermolecular forces results in three-dimensional crystal lattices stabilized by multiple weak interactions rather than strong directional bonds [4].
The essentially planar nature of the isoxazolo[5,4-d]pyrimidine framework contrasts with more flexible heterocyclic systems [5]. This planarity is maintained through the aromatic character of both the isoxazole and pyrimidine components, which restricts conformational freedom and promotes π-electron delocalization across the entire fused system [6].
The isoxazolo[5,4-d]pyrimidine scaffold represents a bicyclic heterocyclic system formed by the fusion of a five-membered isoxazole ring with a six-membered pyrimidine ring [6]. The isoxazole component contains nitrogen and oxygen atoms at the 1 and 2 positions respectively, creating a five-membered aromatic heterocycle with unique electronic properties [6] [7]. The pyrimidine ring contributes two nitrogen atoms at the 1 and 3 positions of the six-membered ring, establishing a diazine framework [8].
The fusion occurs through a shared carbon-carbon bond that connects the isoxazole carbon at position 5 to the pyrimidine carbon at position 4 [6]. This arrangement creates the [5,4-d] fusion pattern, where the d indicates the specific regiochemistry of ring connection [6]. The resulting bicyclic system maintains aromaticity across both rings through π-electron delocalization, contributing to the structural stability and chemical reactivity profile [6].
Electronic structure analysis reveals that the fused system exhibits enhanced electron density at specific positions due to the heteroatom contributions [9]. The nitrogen atoms in both rings act as electron-withdrawing groups, creating electrophilic sites that are particularly reactive toward nucleophilic substitution reactions [8]. The oxygen atom in the isoxazole ring contributes lone pair electrons that participate in resonance stabilization of the aromatic system [9].
Molecular orbital calculations demonstrate that the lowest unoccupied molecular orbital coefficients are concentrated at positions that correspond to the chlorine substitution sites [10]. This electronic distribution explains the regioselectivity observed in nucleophilic aromatic substitution reactions and the stability of the dichlorinated derivative [10]. The fused ring architecture also restricts conformational flexibility, maintaining a rigid planar structure that optimizes orbital overlap and aromatic stabilization [6].
The chlorine substitution pattern at positions 4 and 6 of the pyrimidine ring represents a strategic placement that maximizes both synthetic utility and chemical stability [11] [12]. These positions are ortho and para to the pyrimidine nitrogen atoms, making them highly electrophilic and susceptible to nucleophilic aromatic substitution reactions [8] [10]. The electron-withdrawing nature of the nitrogen atoms activates these carbon centers toward nucleophilic attack while the chlorine atoms serve as excellent leaving groups [11].
Synthesis of 4,6-dichloropyrimidine derivatives typically involves the reaction of corresponding dihydroxy precursors with phosphoryl chloride under controlled conditions [11]. The dichlorination pattern provides synthetic versatility, allowing for selective or sequential substitution reactions depending on reaction conditions and nucleophile choice [12]. Regioselectivity studies demonstrate that the 4-position chlorine is generally more reactive than the 6-position chlorine due to subtle electronic differences in the fused ring system [10].
The presence of two chlorine atoms significantly influences the electronic properties of the molecule [12]. Computational studies reveal that the carbon atoms bearing chlorine substituents exhibit the highest positive charge density, making them prime targets for nucleophilic attack [10]. The chlorine atoms also contribute to the lipophilic character of the molecule, with each chlorine adding approximately 0.5-0.7 units to the calculated logarithm of the partition coefficient [12].
Reactivity patterns show that primary aliphatic amines, anilines, and other nitrogen nucleophiles readily displace chlorine atoms under mild basic conditions [13] [14]. The reaction proceeds through a classical nucleophilic aromatic substitution mechanism, with the rate-determining step being the formation of the Meisenheimer complex intermediate [10]. Steric factors can influence regioselectivity, with bulky nucleophiles showing preference for less hindered positions [14].
| Position | Electronic Character | Reactivity Order | Typical Nucleophiles |
|---|---|---|---|
| 4-Chlorine | Highly electrophilic | First to react | Amines, alcohols, thiols |
| 6-Chlorine | Moderately electrophilic | Second to react | Amines, alkoxides |
Structural comparison with related heterocyclic compounds reveals the unique characteristics of the 4,6-dichloroisoxazolo[5,4-d]pyrimidine framework [7] [15]. The parent isoxazolo[4,5-d]pyrimidine, with molecular formula C₅H₃N₃O and molecular weight 121.10 g/mol, lacks the chlorine substituents and exhibits different electronic properties and reactivity patterns [3]. The absence of electron-withdrawing chlorine atoms results in reduced electrophilicity at the 4 and 6 positions, making nucleophilic substitution reactions more challenging [7].
4,6-Dichloropyrimidine, with molecular formula C₄H₂Cl₂N₂ and molecular weight 148.98 g/mol, represents the non-fused analog that lacks the isoxazole ring component [12]. This compound exhibits similar reactivity toward nucleophiles at the chlorinated positions but lacks the additional electronic modulation provided by the fused isoxazole ring [12]. The melting point of 65-67°C and boiling point of 176°C for 4,6-dichloropyrimidine contrast with the more thermally stable fused system [12].
The methylated derivative 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine, with molecular formula C₆H₃Cl₂N₃O and molecular weight 204.01 g/mol, demonstrates how additional substitution affects molecular properties [2]. The methyl group at position 3 provides steric hindrance and electron-donating effects that can influence both reactivity and physicochemical properties [2]. Density calculations show a value of 1.6 g/cm³ for this derivative, indicating the influence of substituent effects on bulk properties [16].
Pyrazolo[3,4-d]pyrimidine derivatives offer structural comparison as nitrogen-containing analogs where the isoxazole oxygen is replaced by nitrogen [17]. These compounds, exemplified by molecular formulas such as C₁₁H₈N₄O, exhibit different hydrogen bonding patterns and electronic distributions due to the additional nitrogen heteroatom [17]. Crystal structure analysis reveals that pyrazolo[3,4-d]pyrimidine systems maintain similar planarity but show different intermolecular interaction patterns [17].
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 4,6-Dichloroisoxazolo[5,4-d]pyrimidine | C₅HCl₂N₃O | 189.98 | Reference compound |
| Isoxazolo[4,5-d]pyrimidine | C₅H₃N₃O | 121.10 | No chlorine substitution |
| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | No isoxazole fusion |
| 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine | C₆H₃Cl₂N₃O | 204.01 | Additional methyl group |
4,6-Dichloroisoxazolo[5,4-D]pyrimidine exists as a crystalline solid under standard conditions [1] [2]. Based on its molecular structure and comparison with related compounds, this heterocyclic compound exhibits typical characteristics of chlorinated pyrimidine derivatives. The compound belongs to the class of fused bicyclic heterocycles, combining an isoxazole ring fused to a pyrimidine core structure.
The molecular formula C₅HCl₂N₃O corresponds to a molecular weight of 189.98 g/mol [2]. The presence of two chlorine substituents at positions 4 and 6 of the pyrimidine ring significantly influences the physical properties of the compound. The crystalline nature is consistent with the strong intermolecular interactions expected from the electron-deficient heterocyclic system combined with the halogen substituents.
The solubility characteristics of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine reflect the polar nature of the heterocyclic core combined with the hydrophobic effects of chlorine substitution.
| Solvent | Solubility | Temperature (°C) | Comments |
|---|---|---|---|
| Water | Very slightly soluble (0.84 g/L) | 25 | Limited by hydrophobic chlorine atoms [1] |
| Ethanol | Moderate solubility expected | Room temperature | Based on similar pyrimidine derivatives [3] |
| Organic solvents | Good solubility expected | Room temperature | Compatible with organic synthesis conditions |
| DMSO | High solubility expected | Room temperature | Common solvent for heterocyclic compounds |
The water solubility of 0.84 g/L at 25°C places this compound in the category of slightly soluble substances [1]. This limited aqueous solubility is attributed to the presence of chlorine atoms, which increase the hydrophobic character of the molecule. The solubility pattern follows trends observed in related chlorinated pyrimidines, where 4,6-dichloropyrimidine shows similar solubility characteristics [3].
The thermal stability of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine is influenced by both the heterocyclic framework and the chlorine substituents. Based on thermal analysis studies of related compounds [4] [5], the following stability profile emerges:
| Temperature Range (°C) | Stability Status | Expected Processes |
|---|---|---|
| 25-100 | Stable | Physical changes only |
| 100-200 | Stable | Potential sublimation/volatilization |
| 200-350 | Moderately stable | Initial C-Cl bond weakening |
| 350-500 | Unstable | C-Cl bond cleavage, ring opening |
| >500 | Completely unstable | Complete decomposition |
The thermal decomposition pathway likely involves initial C-Cl bond cleavage, as observed in other chlorinated pyrimidines [4]. Studies on isoxazole thermal decomposition indicate that the isoxazole ring can undergo rearrangement at elevated temperatures, forming intermediates such as ketenimine and acetonitrile [6] [7]. The combination of these factors suggests that thermal degradation begins with chlorine elimination followed by ring fragmentation.
The ¹H NMR spectrum of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine exhibits characteristic signals reflecting the heterocyclic environment. Based on chemical shift patterns observed in related compounds [8] [9]:
¹H NMR Expected Chemical Shifts:
¹³C NMR Expected Chemical Shifts:
The IR spectrum provides distinctive fingerprint characteristics for structural identification [10] [11]:
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=N stretch | 1580-1620 | Strong | Pyrimidine ring vibrations |
| N-O stretch | 1200-1300 | Medium | Isoxazole N-O bond |
| C-Cl stretch | 650-750 | Medium | Carbon-chlorine bonds |
| C-H aromatic | 3000-3100 | Medium | Aromatic C-H stretching |
| Ring breathing | 800-900 | Medium | Heterocyclic ring modes |
The characteristic N-O stretching vibration of the isoxazole ring appears around 1200-1300 cm⁻¹, providing a diagnostic feature for this heterocyclic system [11]. The C-Cl stretching vibrations in the 650-750 cm⁻¹ region confirm the presence of chlorine substituents [10].
The mass spectrum exhibits the characteristic chlorine isotope pattern due to the presence of two chlorine atoms:
| Ion | m/z | Relative Intensity | Assignment |
|---|---|---|---|
| M⁺- | 189.98 | 100% | Molecular ion (³⁵Cl₂) |
| M+2 | 191.98 | 65% | ³⁵Cl³⁷Cl isotope |
| M+4 | 193.98 | 11% | ³⁷Cl₂ isotope |
| [M-Cl]⁺ | 154.99 | Variable | Loss of one chlorine |
| [M-2Cl]⁺ | 120.00 | Variable | Loss of both chlorines |
The isotope pattern provides definitive confirmation of the dichlorinated structure, with the characteristic 100:65:11 ratio for compounds containing two chlorine atoms.
The UV-Vis absorption spectrum reflects the electronic transitions within the conjugated heterocyclic system [12]:
The electronic spectrum is influenced by the electron-withdrawing effects of chlorine substituents, which can shift absorption maxima and affect transition intensities compared to unsubstituted analogs.
The thermodynamic characteristics of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine reflect its heterocyclic structure and halogen substitution pattern [4] [13]:
| Property | Value | Method/Basis |
|---|---|---|
| Density | 1.728±0.06 g/cm³ (20°C) | Calculated (ACD/Labs) [1] |
| Heat of formation | -50 to -100 kJ/mol (estimated) | Computational methods |
| Heat capacity | 150-200 J/(mol·K) (estimated) | Molecular structure correlation |
| Enthalpy of vaporization | 40-60 kJ/mol (estimated) | Similar compound correlation |
The calculated density of 1.728 g/cm³ reflects the significant contribution of chlorine atoms to the molecular mass [1]. This value is consistent with other chlorinated heterocycles and indicates a relatively compact molecular packing in the solid state.
The estimated heat of formation indicates thermodynamic stability relative to the constituent elements, with the negative value reflecting the stabilization provided by the aromatic heterocyclic system despite the presence of electron-withdrawing substituents.